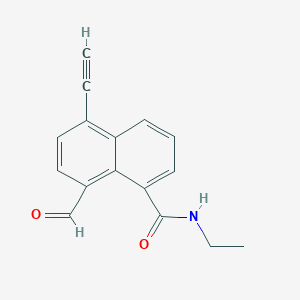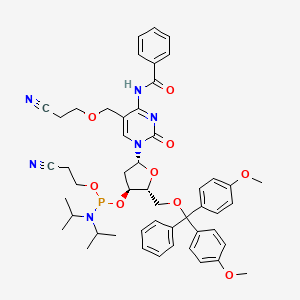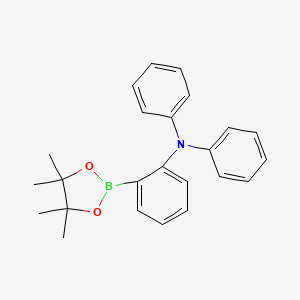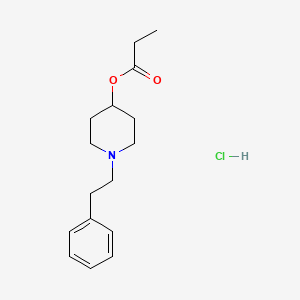
1-Phenethylpiperidin-4-yl propionate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethylpiperidin-4-yl propionate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethylpiperidin-4-yl propionate hydrochloride typically involves multiple steps:
Michael Addition: The initial step involves the Michael addition of phenylethylamine to methyl acrylate, forming an intermediate.
Dieckmann Condensation: This intermediate undergoes Dieckmann condensation to yield N-phenylethyl-4-piperidone.
Reductive Amination: The N-phenylethyl-4-piperidone is then subjected to reductive amination with aniline in the presence of a hydrogen catalyst, such as Raney Nickel, to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenethylpiperidin-4-yl propionate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Phenethylpiperidin-4-yl propionate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives and fentanyl analogs.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Research is ongoing to explore its analgesic properties and potential use in pain management.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 1-Phenethylpiperidin-4-yl propionate hydrochloride involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the effects of endogenous opioids. This interaction leads to the activation of intracellular signaling pathways that result in analgesia and other opioid-like effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
Acetylfentanyl: Another fentanyl analog with a slightly different chemical structure.
Acryloylfentanyl: A synthetic opioid and close structural analog of fentanyl.
Uniqueness
1-Phenethylpiperidin-4-yl propionate hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other fentanyl analogs. Its solubility in water as a hydrochloride salt also makes it more versatile for various applications.
Eigenschaften
Molekularformel |
C16H24ClNO2 |
|---|---|
Molekulargewicht |
297.82 g/mol |
IUPAC-Name |
[1-(2-phenylethyl)piperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(18)19-15-9-12-17(13-10-15)11-8-14-6-4-3-5-7-14;/h3-7,15H,2,8-13H2,1H3;1H |
InChI-Schlüssel |
AQCXDPFMNWMWRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1CCN(CC1)CCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



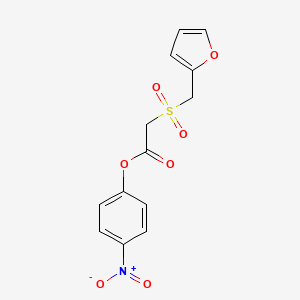
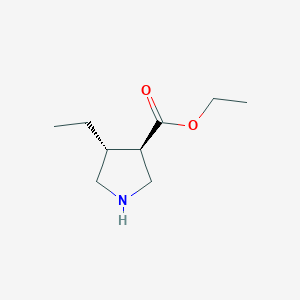
![(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B13349384.png)
![4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13349392.png)
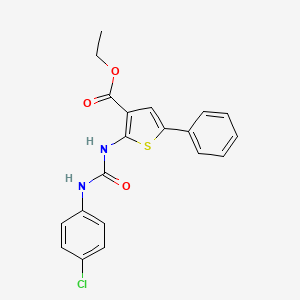
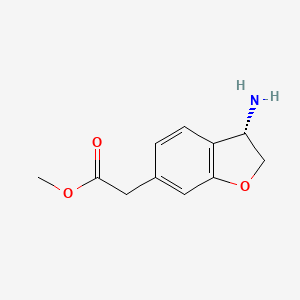
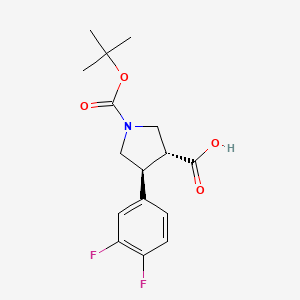
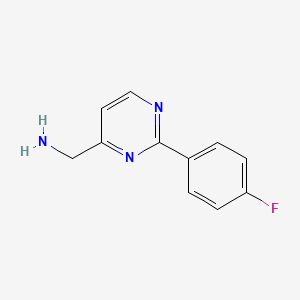
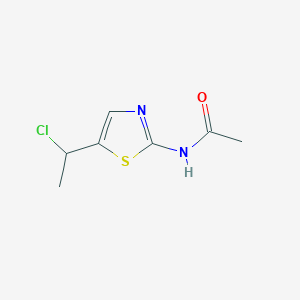
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)
